molecular formula C11H15BrO2 B8343186 1-Bromo-3-(2-propoxyethoxy)benzene

1-Bromo-3-(2-propoxyethoxy)benzene

Cat. No.: B8343186
M. Wt: 259.14 g/mol
InChI Key: MLFOCQJFSKGAKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3-(2-propoxyethoxy)benzene is an aromatic compound featuring a bromine atom at the para position relative to a 2-propoxyethoxy substituent. Its molecular formula is C₁₁H₁₅BrO₂, with a molecular weight of 271.14 g/mol (inferred from analogous compounds in ). The 2-propoxyethoxy group (–OCH₂CH₂OCH₂CH₂CH₃) introduces steric bulk and moderate lipophilicity, distinguishing it from simpler alkoxy-substituted bromobenzenes. This compound is primarily used in organic synthesis as an intermediate in cross-coupling reactions (e.g., Mizoroki–Heck, Suzuki–Miyaura) to generate complex aryl ethers or heterocycles .

Properties

Molecular Formula

C11H15BrO2

Molecular Weight

259.14 g/mol

IUPAC Name

1-bromo-3-(2-propoxyethoxy)benzene

InChI

InChI=1S/C11H15BrO2/c1-2-6-13-7-8-14-11-5-3-4-10(12)9-11/h3-5,9H,2,6-8H2,1H3

InChI Key

MLFOCQJFSKGAKM-UHFFFAOYSA-N

Canonical SMILES

CCCOCCOC1=CC(=CC=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Findings :

  • Electronic Effects : Electron-withdrawing groups (e.g., –OCF₃) increase bromine’s electrophilicity, accelerating cross-coupling reactions .
  • Steric Effects : Longer alkoxy chains (e.g., –OCH₂CH₂OPr vs. –OCH₂CH₂OCH₃) reduce reaction rates in sterically demanding couplings .
  • Solubility : Propoxyethoxy derivatives exhibit lower aqueous solubility compared to methoxyethoxy analogs due to increased hydrophobicity .
Physical and Spectroscopic Properties
Property 1-Bromo-3-(2-propoxyethoxy)benzene 1-Bromo-3-(2-methoxyethoxy)benzene 1-Bromo-3-(trifluoromethoxy)benzene
Boiling Point ~250°C (estimated) 220°C 198°C
¹H NMR (δ, ppm) 1.02 (t, 3H, –CH₂CH₃), 3.55 (m, 4H, –OCH₂CH₂O–) 3.38 (s, 3H, –OCH₃), 3.72 (m, 4H, –OCH₂CH₂O–) 7.45–7.60 (m, aromatic), 4.50 (s, –OCF₃)
LogP 3.8 2.5 3.2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.